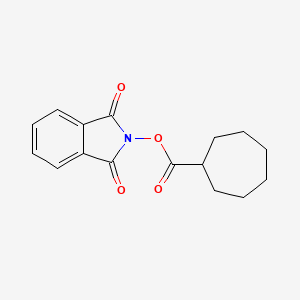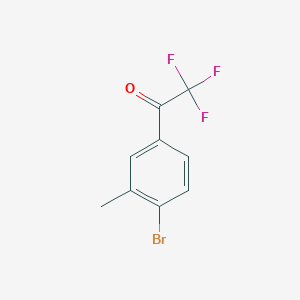
3-(2-Fluoro-4-nitrophenyl)-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluoro-4-nitrophenyl)-2-oxopropanoic acid is an organic compound that features a fluorine and nitro group attached to a phenyl ring, along with a keto group on a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-nitrophenyl)-2-oxopropanoic acid typically involves the nitration of a fluorinated aromatic compound followed by the introduction of a keto group. One common method involves the nitration of 2-fluorophenylacetic acid to introduce the nitro group at the para position. This is followed by oxidation to form the keto group on the propanoic acid chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and oxidation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-4-nitrophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The keto group can be further oxidized to form carboxylic acids or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-(2-Fluoro-4-aminophenyl)-2-oxopropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
3-(2-Fluoro-4-nitrophenyl)-2-oxopropanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors.
Biological Studies: It can be used to study the effects of fluorinated and nitroaromatic compounds on biological systems, including their interactions with proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-4-nitrophenyl)-2-oxopropanoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through interactions with its functional groups. The fluorine and nitro groups can enhance binding affinity and selectivity for certain biological targets, while the keto group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluoro-3-nitrophenyl)acetic acid: Similar structure but with an acetic acid backbone instead of a propanoic acid.
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A compound with a spirocyclic structure and similar functional groups.
Uniqueness
3-(2-Fluoro-4-nitrophenyl)-2-oxopropanoic acid is unique due to its specific combination of functional groups and the propanoic acid backbone, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H6FNO5 |
|---|---|
Molecular Weight |
227.15 g/mol |
IUPAC Name |
3-(2-fluoro-4-nitrophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6FNO5/c10-7-4-6(11(15)16)2-1-5(7)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14) |
InChI Key |
NXINTXOINDZMAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)CC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-(4-Bromophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B13579525.png)
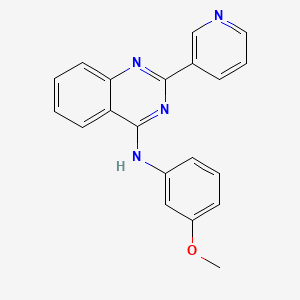

![7-bromo-2-methyl-1H-imidazo[4,5-c]pyridinehydrochloride](/img/structure/B13579549.png)


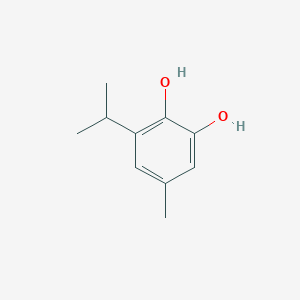
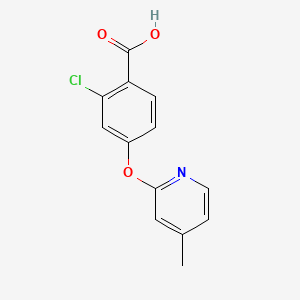
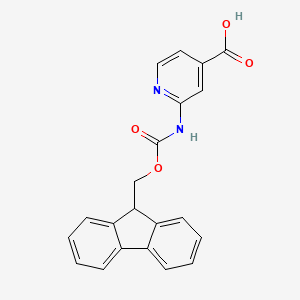
![[4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride](/img/structure/B13579575.png)
